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Compound of Interest

Compound Name: 6-Butyl-1,4-cycloheptadiene

Cat. No.: B14159029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a

plausible synthetic route for the non-conjugated diene, 6-Butyl-1,4-cycloheptadiene. Due to

the limited availability of direct experimental spectra in public databases, this document

combines reported data for closely related analogs with predicted values based on established

spectroscopic principles. This guide is intended to serve as a valuable resource for researchers

in organic synthesis, natural product chemistry, and drug discovery.

Physicochemical Properties
6-Butyl-1,4-cycloheptadiene possesses the molecular formula C₁₁H₁₈ and a molecular weight

of 150.26 g/mol .[1] It is a cyclic olefin whose structure incorporates a seven-membered ring

with a butyl substituent.

Property Value Reference

Molecular Formula C₁₁H₁₈ [1]

Molecular Weight 150.26 g/mol [1]

IUPAC Name 6-butylcyclohepta-1,4-diene [1]

CAS Number 22735-58-6 [1]
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Predicted Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for 6-Butyl-
1,4-cycloheptadiene. These values are derived from spectral data of similar structures and

general principles of NMR and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~ 5.5 - 5.8 m 4H
Olefinic protons

(CH=CH)

Complex

multiplet due to

coupling

between olefinic

and allylic

protons.

~ 2.7 - 2.9 m 2H
Allylic protons

(=CH-CH₂-CH=)

~ 2.1 - 2.3 m 2H
Allylic protons (-

CH₂-CH=)

~ 1.8 - 2.0 m 1H
Methine proton (-

CH-Butyl)

~ 1.2 - 1.5 m 4H

Methylene

protons of butyl

group (-CH₂-

CH₂-CH₂-CH₃)

~ 0.9 t 3H

Methyl protons of

butyl group (-

CH₂-CH₃)

Triplet with J ≈ 7

Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ,
ppm)

Carbon Type Assignment Notes

~ 130 - 135 CH
Olefinic carbons

(CH=CH)

Two distinct signals

expected.

~ 35 - 40 CH
Methine carbon (-CH-

Butyl)

~ 30 - 35 CH₂

Allylic carbons (=CH-

CH₂-CH= and -CH₂-

CH=)

Two to three signals

expected.

~ 29 - 33 CH₂

Methylene carbon of

butyl group (-CH₂-

CH₂-CH₂-CH₃)

~ 22 - 25 CH₂

Methylene carbon of

butyl group (-CH₂-

CH₂-CH₃)

~ 14 CH₃
Methyl carbon of butyl

group (-CH₃)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~ 3020 Medium =C-H stretch (alkene)

2955, 2870 Strong C-H stretch (alkane)

~ 1650 Medium, Sharp C=C stretch (alkene)

~ 1465 Medium -CH₂- bend

~ 700 - 800 Medium =C-H bend (cis-alkene)

Mass Spectrometry (MS)
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The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 150. The

fragmentation pattern would likely involve the loss of the butyl group (M-57) and

rearrangements of the cycloheptadiene ring. A base peak corresponding to a stable

carbocation formed after initial fragmentation is expected. The mass spectrum of the related

compound 6-[(Z)-1-butenyl]-1,4-cycloheptadiene shows a molecular ion at m/z 148 and

significant fragments at m/z 91, 79, and 67, which may be indicative of fragmentation patterns

for the butyl-substituted analog.[2]

Experimental Protocols
While a specific, detailed synthesis for 6-Butyl-1,4-cycloheptadiene is not readily available, a

plausible synthetic route can be adapted from known methodologies for the alkylation of

cycloheptadiene or the synthesis of substituted dienes.

Proposed Synthesis: Alkylation of 1,4-Cycloheptadiene
This protocol outlines a potential method for the synthesis of 6-Butyl-1,4-cycloheptadiene via

deprotonation and subsequent alkylation of 1,4-cycloheptadiene.

Materials:

1,4-Cycloheptadiene

n-Butyllithium (n-BuLi) in hexanes

1-Bromobutane

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas supply

Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or

Nitrogen) is charged with anhydrous THF and 1,4-cycloheptadiene.

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in

hexanes is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is

stirred at this temperature for 2 hours.

Alkylation: 1-Bromobutane is added dropwise to the reaction mixture at -78 °C. The mixture

is then allowed to warm to room temperature and stirred overnight.

Quenching and Extraction: The reaction is carefully quenched by the slow addition of

saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with

diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over

anhydrous MgSO₄, and filtered.

Purification: The solvent is removed under reduced pressure. The crude product is purified

by column chromatography on silica gel using a hexane or a low-polarity hexane/ethyl

acetate mixture as the eluent to yield pure 6-Butyl-1,4-cycloheptadiene.

Spectroscopic Characterization
The synthesized compound would be characterized by the following spectroscopic methods to

confirm its identity and purity:

¹H and ¹³C NMR: Spectra would be recorded on a 300 MHz or higher NMR spectrometer

using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an

internal standard.

IR Spectroscopy: An infrared spectrum would be obtained using a Fourier-transform infrared

(FTIR) spectrometer, typically as a thin film on a salt plate.

Mass Spectrometry: A mass spectrum would be acquired using a gas chromatograph-mass

spectrometer (GC-MS) with electron ionization (EI).

Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b14159029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14159029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the proposed experimental workflow for the synthesis and

characterization of 6-Butyl-1,4-cycloheptadiene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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